![molecular formula C24H34N2O2 B5023053 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5023053.png)
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant properties.
Mécanisme D'action
The exact mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound may exert its antipsychotic and anxiolytic effects by acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The compound may also exert its antidepressant effects by increasing the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the levels of stress hormones such as corticosterone and adrenocorticotropic hormone (ACTH) in animal models, suggesting that it may have anxiolytic properties. Additionally, the compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and may be involved in the pathophysiology of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its wide range of biological activities. The compound has been found to exhibit antipsychotic, anxiolytic, antidepressant, and analgesic properties, making it a useful tool for studying the mechanisms underlying these disorders. Additionally, the compound has been found to exhibit potent antioxidant activity, which may make it a useful therapeutic agent in the treatment of oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of research could focus on the development of more potent and selective derivatives of the compound with improved pharmacokinetic properties. Another area of research could focus on the use of the compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, future research could focus on the role of this compound in the treatment of other disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, which are associated with oxidative stress and neuroinflammation.
Méthodes De Synthèse
The synthesis of 2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 4-(3-phenylpropyl)piperazine with 4-ethoxybenzaldehyde in the presence of ethanol and a catalytic amount of acetic acid. The reaction yields the desired product as a white solid in good yield.
Applications De Recherche Scientifique
2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant properties in animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to exhibit analgesic properties. Additionally, this compound has been found to exhibit potent antioxidant activity, which may make it a useful therapeutic agent in the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-28-24-12-10-22(11-13-24)19-26-17-16-25(20-23(26)14-18-27)15-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13,23,27H,2,6,9,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJNBHHEAKFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B5022991.png)
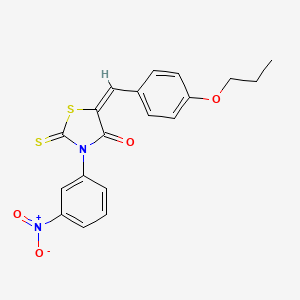
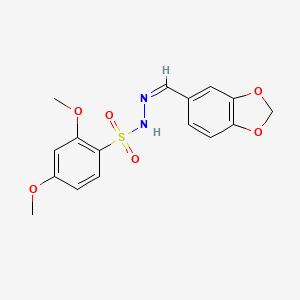

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)
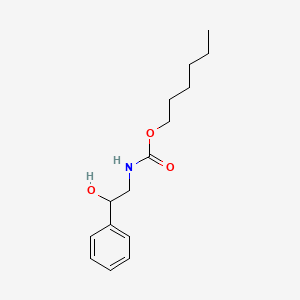
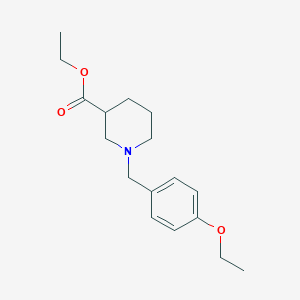
![4-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5023031.png)
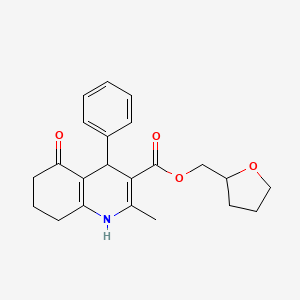
![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5023040.png)
![2-(2-methoxyphenyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5023047.png)
![1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)